Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 287.31 g/mol. This compound is classified as a quinoxaline derivative, which features a bicyclic structure comprising a benzene ring fused to a pyrazine ring. Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate is of interest in both the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.
The synthesis of ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate typically involves the reaction between 3-chloroquinoxaline-2-carboxylate and morpholine. This reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, often in the presence of a base to facilitate the nucleophilic substitution process .
The molecular structure of ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate can be described as follows:
InChI=1S/C15H17N3O3/c1-2-21-15(19)13-14(18-7-9-20-10-8-18)17-12-6-4-3-5-11(12)16-13/h3-6H,2,7-10H2,1H3HPGDHBSGLRMSLZ-UHFFFAOYSA-NEthyl 3-morpholin-4-ylquinoxaline-2-carboxylate can undergo several types of chemical reactions:
The specific outcomes of these reactions depend on the reagents and conditions employed, such as temperature, solvent choice, and reaction time.
The mechanism of action for ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate involves its interaction with specific molecular targets within biological systems. Quinoxaline derivatives have been shown to inhibit key enzymes involved in cellular signaling pathways, particularly tyrosine kinases and C-MET kinases. This inhibition can disrupt various biochemical pathways, potentially leading to therapeutic effects against cancer and other diseases.
The compound exhibits characteristics typical of organic compounds:
The melting point, boiling point, and specific heat capacities are not extensively documented but are essential for practical applications in synthesis and formulation .
Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate has several scientific applications:
The core synthetic route to Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate relies on nucleophilic aromatic substitution (SNAr) reactions between chloroquinoxaline precursors and morpholine. This method capitalizes on the electron-deficient nature of the quinoxaline ring, where chlorine atoms at the 2- and 3-positions serve as leaving groups. The reaction typically employs 2,3-dichloroquinoxaline or its mono-substituted derivatives as starting materials. Morpholine acts as the nucleophile, displacing chlorine under mild conditions to form the morpholino-quinoxaline bond [8] [9].
A critical advancement in this methodology involves regioselective control. Studies demonstrate that the C3-position of quinoxaline exhibits higher electrophilicity than C2 due to electronic asymmetry in the heterocycle. When 2,3-dichloroquinoxaline reacts with one equivalent of morpholine, the C3-substituted product predominates (≥85% selectivity). This regioselectivity is corroborated by X-ray crystallography of intermediates, confirming substitution at C3 prior to further functionalization [9]. The general reaction sequence is summarized below:
Scheme 1: Regioselective Synthesis Pathway
Post-substitution, the remaining chloro group at C2 enables further derivatization. For instance, palladium-catalyzed cross-coupling or nucleophilic displacement with ethyl glyoxylate introduces the ethyl carboxylate moiety, completing the target molecule’s synthesis [8]. Impurity profiling reveals that over-substitution (bis-morpholino adducts) is minimized by maintaining stoichiometric ratios (morpholine: dichloroquinoxaline = 1:1) and reaction temperatures below 80°C [9].
Solvent choice profoundly impacts reaction kinetics and yields in SNAr reactions. Polar aprotic solvents like N,N-dimethylformamide and acetonitrile facilitate morpholine activation by enhancing nucleophilicity through desolvation. Comparative studies show acetonitrile provides optimal balance between reactivity and by-product suppression (Table 2) [8] [6].
Table 2: Solvent Optimization for Nucleophilic Substitution
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | By-Products (%) |
|---|---|---|---|---|
| N,N-Dimethylformamide | 80 | 3 | 88 | 8 |
| Acetonitrile | 75 | 4 | 92 | <5 |
| Ethanol | 78 | 6 | 76 | 12 |
| Toluene | 110 | 12 | 45 | 20 |
Catalytic systems further enhance efficiency:
Notably, ethanol emerges as a green alternative, delivering 76% yield despite longer reaction times. Its lower environmental impact and ease of product isolation make it viable for scalable synthesis [6] [9].
Conventional reflux and microwave-assisted methods represent divergent energy paradigms in synthesizing Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate. Reflux protocols remain widely used but suffer from extended reaction times (4–12 hours) and thermal degradation risks at elevated temperatures (>100°C). In contrast, microwave irradiation leverages dielectric heating to accelerate molecular collisions, reducing reaction times by 5–10 fold [1] [6].
Table 3: Energy Input and Yield Comparison
| Method | Conditions | Time | Yield (%) | Energy Consumption (kJ/mol) |
|---|---|---|---|---|
| Conventional reflux | Acetonitrile, 75°C | 4 h | 92 | 320 |
| Microwave-assisted | Acetonitrile, 150W, 120°C | 25 min | 94 | 85 |
| Solvent-free microwave | Neat reactants, 300W, 140°C | 15 min | 89 | 55 |
Microwave-specific advantages include:
However, reflux retains utility for large-scale batches (>1 mol) where microwave cavity limitations arise. Hybrid approaches, such as pre-mixing reactants at room temperature followed by short microwave bursts (2–5 minutes), optimize energy use without sacrificing scalability [10].
The ethyl carboxylate and morpholino groups in Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate serve as handles for diverse derivatization, enabling structure-activity relationship studies:
Crystallography confirms that derivatization does not perturb the planar quinoxaline core or morpholine conformation, preserving electronic properties essential for bioactivity. These transformations underscore the compound’s versatility as a scaffold for drug discovery and functional materials [9] [4].
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 24431-54-7
CAS No.: